molecular formula C18H18ClN3O B3980461 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine

2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine

Cat. No. B3980461
M. Wt: 327.8 g/mol
InChI Key: FGBPEHLHKHXEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine, also known as AG1478, is a synthetic chemical compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors. This compound has been extensively studied for its potential use in cancer treatment and other medical applications.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to the inhibition of cancer cell growth and proliferation. This compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and asthma.

Mechanism of Action

2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain. This results in the inhibition of EGFR autophosphorylation and downstream signaling pathways, which are involved in cell proliferation, differentiation, and survival. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine is its high specificity for the EGFR tyrosine kinase domain. This makes it an ideal tool for studying the role of EGFR in cancer and other diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for 2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-quinazolinamine research. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of research is the investigation of the role of EGFR in other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of this compound in combination with other drugs for cancer treatment should be explored.
Conclusion:
In conclusion, this compound is a synthetic chemical compound that has been extensively studied for its potential use in cancer treatment and other medical applications. Its high specificity for the EGFR tyrosine kinase domain makes it an ideal tool for studying the role of EGFR in cancer and other diseases. Further research is needed to explore the potential of this compound in combination with other drugs for cancer treatment and other medical applications.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-methoxypropyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-23-12-4-11-20-18-15-5-2-3-6-16(15)21-17(22-18)13-7-9-14(19)10-8-13/h2-3,5-10H,4,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBPEHLHKHXEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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